3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves a multicomponent reaction. One common method includes the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and hydrazine hydrate under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired triazolothiadiazine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of cancer, bacterial, and viral infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase, cholinesterase, and aromatase.
Pathways Involved: It inhibits the activity of these enzymes, leading to therapeutic effects such as anticancer and antimicrobial activities
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different biological activities.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Yet another isomer with distinct properties.
Uniqueness
3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chlorophenyl group enhances its antimicrobial and anticancer activities compared to other similar compounds .
Properties
Molecular Formula |
C10H8ClN5S |
---|---|
Molecular Weight |
265.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine |
InChI |
InChI=1S/C10H8ClN5S/c11-7-3-1-6(2-4-7)9-13-14-10-16(9)15-8(12)5-17-10/h1-4H,5H2,(H2,12,15) |
InChI Key |
DNVVLXUQDNYWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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